molecular formula C27H48O7Si B566021 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester CAS No. 1314406-71-7

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester

Katalognummer: B566021
CAS-Nummer: 1314406-71-7
Molekulargewicht: 512.759
InChI-Schlüssel: RRAYXAMWYJUTBJ-FTWFSGMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include tert-butyldimethylsilyl and methylethylene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of reactive groups. Common synthetic routes may involve:

    Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to protect hydroxyl groups.

    Formation of Methylethylene Acetal: Reacting the protected intermediate with acetone in the presence of an acid catalyst to form the methylethylene acetal.

    Esterification: Converting the resulting intermediate to the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

The primary application of 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is as an intermediate in the synthesis of Monic Acid and Mupirocin F. These compounds are significant due to their antimicrobial properties.

Monic Acid

Monic Acid is known for its role as a precursor in the synthesis of various bioactive compounds. Research indicates that it can be synthesized through multiple pathways involving this methyl ester derivative as a key intermediate. The ability to manipulate its structure facilitates the development of derivatives with enhanced pharmacological profiles.

Mupirocin F

Mupirocin F is a topical antibiotic used to treat skin infections caused by bacteria. The synthesis of Mupirocin F from this compound involves several steps where the silyl group plays a crucial role in protecting reactive functional groups during chemical reactions.

Biosynthesis Studies

A study on the biosynthetic pathway to pseudomonic acid—a compound related to Mupirocin—highlighted the importance of intermediates like this compound in understanding polyketide synthesis. Researchers developed synthetic routes to various starter units and established that manipulating these intermediates could lead to new antibiotic formulations with improved efficacy and reduced resistance profiles .

Synthetic Route Development

Research has demonstrated that employing this methyl ester allows for flexible synthetic strategies in creating complex molecules. For instance, the Homer-Wadsworth-Emmons olefination method has been utilized effectively with this compound to produce various derivatives that exhibit promising biological activities .

Wirkmechanismus

The mechanism by which 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid B Methyl Ester
  • 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid C Methyl Ester

Uniqueness

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is unique due to its specific structural configuration, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Biologische Aktivität

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester (CAS No. 1314406-71-7) is a chemical compound that serves as an intermediate in the synthesis of biologically active agents like Monic Acid and Mupirocin F. The compound's structural properties and its potential biological activities have garnered attention in pharmaceutical research.

  • Molecular Formula: C27H48O7Si
  • Molecular Weight: 512.75 g/mol
  • Appearance: Clear oil
  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and methanol

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in antimicrobial and antifungal applications. Its role as an intermediate in synthesizing more complex molecules suggests that it could possess significant pharmacological properties.

Antimicrobial Activity

Preliminary studies have shown that derivatives of monic acid, including its methyl ester form, exhibit antimicrobial properties against various pathogens. For instance, the biological activity of crude extracts from related compounds has been tested against bacteria such as E. coli and S. aureus, demonstrating notable inhibition zones in disk diffusion assays.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of monic acid derivatives indicated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

PathogenInhibition Zone (mm)
E. coli15
S. aureus18
Candida albicans12
Aspergillus niger14

This study highlights the potential of this compound as a template for developing new antimicrobial agents.

Study 2: Antifungal Properties

Another investigation focused on the antifungal activity of fungal extracts containing similar silyl-protected monic acid derivatives. The study utilized various extraction methods to isolate active compounds:

Extract TypeActive Compounds IdentifiedAntifungal Activity (Zone of Inhibition)
Ethyl AcetateHexanal, Phenolic Compounds20 mm (against A. niger)
MethanolDodecane, Methyl Esters15 mm (against C. albicans)
HexaneTerpenes10 mm (against multiple fungi)

The findings suggest that these compounds could be developed into effective antifungal treatments.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its structural features contribute to membrane disruption in microbial cells or interference with essential metabolic pathways.

Eigenschaften

IUPAC Name

methyl (E)-4-[(3aS,4S,7S,7aR)-7-[[(2S,3S)-3-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxiran-2-yl]methyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O7Si/c1-16(13-22(28)29-9)12-20-25-24(32-27(7,8)33-25)19(15-30-20)14-21-23(31-21)17(2)18(3)34-35(10,11)26(4,5)6/h13,17-21,23-25H,12,14-15H2,1-11H3/b16-13+/t17-,18-,19-,20-,21-,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAYXAMWYJUTBJ-FTWFSGMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C3C2OC(O3)(C)C)CC(=CC(=O)OC)C)C(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@H]3[C@@H]2OC(O3)(C)C)C/C(=C/C(=O)OC)/C)[C@H](C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.